![molecular formula C23H32N8 B14186979 1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} CAS No. 922183-35-5](/img/structure/B14186979.png)
1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is a complex organic compound characterized by its unique structure, which includes two diazepane rings connected by a methylene bridge and substituted with phenyldiazenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} typically involves the reaction of 3-aminodiazepane with benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to a coupling reaction with diazonium salts derived from aniline to introduce the phenyldiazenyl groups. The final step involves the reduction of the Schiff base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyldiazenyl derivatives.
科学研究应用
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function.
相似化合物的比较
Similar Compounds
1,1’-Methylenebis{3-methylpiperidine}: Similar in structure but lacks the phenyldiazenyl groups.
1,1’-Methylenebis{3,5-dimethylpyrazole}: Contains pyrazole rings instead of diazepane rings.
1,1’-Methylenebis{4-hydroxyquinoline}: Features quinoline rings and hydroxyl groups.
Uniqueness
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is unique due to the presence of both diazepane rings and phenyldiazenyl groups, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
922183-35-5 |
|---|---|
分子式 |
C23H32N8 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
phenyl-[3-[(3-phenyldiazenyl-1,3-diazepan-1-yl)methyl]-1,3-diazepan-1-yl]diazene |
InChI |
InChI=1S/C23H32N8/c1-3-11-22(12-4-1)24-26-30-17-9-7-15-28(20-30)19-29-16-8-10-18-31(21-29)27-25-23-13-5-2-6-14-23/h1-6,11-14H,7-10,15-21H2 |
InChI 键 |
ZXTFVJJDXMTBEW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CN(C1)CN2CCCCN(C2)N=NC3=CC=CC=C3)N=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
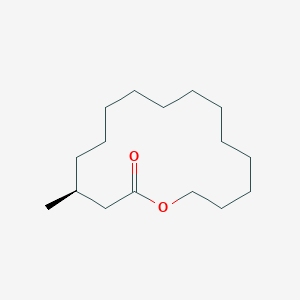

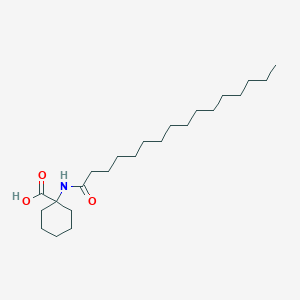
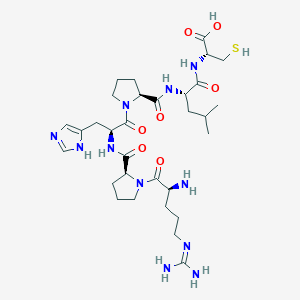
![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
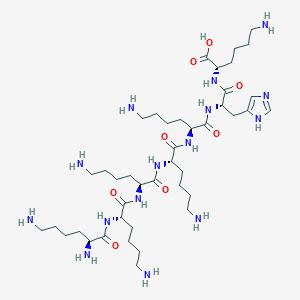
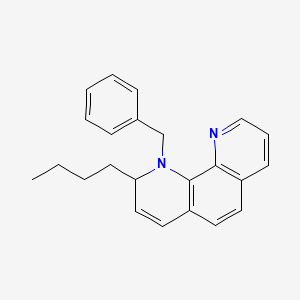
![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
